molecular formula C16H23N5Na2O15P2 B8122901 Adenosine-5'-diphosphoglucose disodium salt

Adenosine-5'-diphosphoglucose disodium salt

Cat. No.: B8122901
M. Wt: 633.3 g/mol
InChI Key: GZBIVALVIPYODS-UQGWVDHFSA-L
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Description

Adenosine-5’-diphosphoglucose disodium salt is a biochemical compound widely used in various scientific fields. It is a derivative of adenosine diphosphate (ADP) and glucose, forming a crucial substrate in the synthesis of starch and glycogen. This compound is often utilized as a glucose donor in enzymatic reactions, particularly in the synthesis of polysaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-diphosphoglucose disodium salt can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of ADP-glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form adenosine-5’-diphosphoglucose and pyrophosphate. This reaction typically occurs under mild conditions, such as a pH of 7.5 and a temperature of 37°C .

Industrial Production Methods

Industrial production of adenosine-5’-diphosphoglucose disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme ADP-glucose pyrophosphorylase, facilitating the large-scale production of the compound. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-diphosphoglucose disodium salt primarily undergoes glycosylation reactions, where it acts as a glucose donor. It can participate in various enzymatic reactions, including:

Common Reagents and Conditions

The common reagents used in reactions involving adenosine-5’-diphosphoglucose disodium salt include:

Major Products Formed

The major products formed from reactions involving adenosine-5’-diphosphoglucose disodium salt include:

Scientific Research Applications

Adenosine-5’-diphosphoglucose disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.

    Biology: Essential in the study of carbohydrate metabolism and the synthesis of polysaccharides in plants and microorganisms.

    Medicine: Investigated for its role in glycogen storage diseases and potential therapeutic applications.

    Industry: Utilized in the production of bio-based materials and biopolymers.

Mechanism of Action

The mechanism of action of adenosine-5’-diphosphoglucose disodium salt involves its role as a glucose donor in enzymatic reactions. It binds to specific enzymes, such as starch synthase or glycogen synthase, facilitating the transfer of glucose to growing polysaccharide chains. The molecular targets include the active sites of these enzymes, where the compound undergoes a conformational change to enable the glycosylation process .

Comparison with Similar Compounds

Similar Compounds

    Uridine-5’-diphosphoglucose disodium salt: Another nucleotide sugar used in glycosylation reactions.

    Guanosine-5’-diphosphoglucose disodium salt: Similar in structure and function, used in the synthesis of polysaccharides.

    Cytidine-5’-diphosphoglucose disodium salt: Involved in the biosynthesis of glycoconjugates.

Uniqueness

Adenosine-5’-diphosphoglucose disodium salt is unique due to its specific role in starch and glycogen synthesis. Its ability to act as a glucose donor in various enzymatic reactions makes it a valuable tool in biochemical research and industrial applications. The compound’s stability and solubility in aqueous solutions further enhance its utility in scientific studies .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBIVALVIPYODS-UQGWVDHFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036016
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102129-65-7
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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